1-(4-Morpholinophenyl)guanidine

Descripción general

Descripción

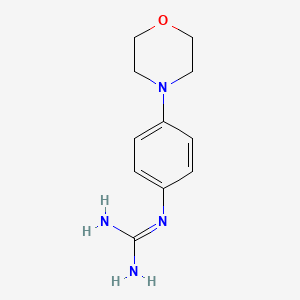

1-(4-Morpholinophenyl)guanidine is a chemical compound with the molecular formula C11H16N4O It is a guanidine derivative characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a guanidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Morpholinophenyl)guanidine can be synthesized through a nucleophilic addition reaction between 4-morpholinoaniline and cyanamide. This reaction typically occurs under mild conditions and does not require the use of noble metal catalysts . The reaction can be summarized as follows:

Starting Materials: 4-morpholinoaniline and cyanamide.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, at room temperature.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The process is designed to be simple and efficient, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Nucleophilic Acylation with Carbonyl Chlorides

1-(4-Morpholinophenyl)guanidine reacts with acyl chlorides to form substituted amides. For example, treatment with methyl 4-(chlorocarbonyl)benzoate in tetrahydrofuran (THF) and triethylamine yields an intermediate amide. This reaction proceeds at 0°C with subsequent stirring at room temperature .

Reaction Conditions:

-

Reagents: Methyl 4-(chlorocarbonyl)benzoate, triethylamine

-

Solvent: THF

-

Temperature: 0°C → room temperature

-

Product: Methyl 4-((4-(4-morpholinophenyl)guanidino)carbonyl)benzoate

Cyclization to Pyrimidin-2-amines

The amide intermediate undergoes cyclization under acidic conditions to form pyrimidin-2-amine derivatives. Heating with ammonium acetate in acetic acid at reflux facilitates ring closure, producing heterocyclic structures central to pharmaceutical agents like momelotinib .

Reaction Conditions:

-

Reagents: Ammonium acetate

-

Solvent: Acetic acid

-

Temperature: Reflux

-

Product: 3-(4-(4-morpholinophenyl)guanidino)-4-methylpyrimidin-2-amine

Table 1: Key Reactions and Outcomes

Structural Influence on Reactivity

The morpholine ring enhances solubility in polar solvents, while the guanidine group provides strong nucleophilicity. This dual functionality enables participation in:

-

Base-catalyzed condensations (e.g., with aldehydes).

-

Acid-mediated cyclizations (e.g., forming six-membered rings).

Stability Under Reaction Conditions

This compound remains stable under mild acidic and basic conditions but decomposes above 220°C . This thermal stability allows its use in high-temperature reactions like reflux-mediated cyclizations .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler guanidines due to steric and electronic effects from the morpholine group.

Table 2: Reactivity Comparison with Analogues

| Compound | Key Feature | Reactivity Profile |

|---|---|---|

| This compound | Morpholine-substituted phenyl | Enhanced solubility, selective acylation |

| Phenylguanidine | Unsubstituted phenyl | Higher basicity, broader nucleophilicity |

| 2-Morpholinoethylguanidine | Ethylene linker | Reduced steric hindrance, faster kinetics |

Aplicaciones Científicas De Investigación

1-(4-Morpholinophenyl)guanidine has diverse applications in scientific research, including:

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of catalysts and other industrially relevant materials.

Mecanismo De Acción

The mechanism of action of 1-(4-Morpholinophenyl)guanidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the biological context. For example, guanidine derivatives are known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization .

Comparación Con Compuestos Similares

- 1-(4-Morpholinyl)phenylguanidine

- 4-Morpholinophenylguanidine

- N-4-Morpholin-4-ylphenylguanidine

Comparison: 1-(4-Morpholinophenyl)guanidine is unique due to its specific structural features, such as the presence of both a morpholine ring and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to other guanidine derivatives, it may exhibit different reactivity and interaction profiles with biological targets .

Actividad Biológica

1-(4-Morpholinophenyl)guanidine (MPG) is a guanidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, and various therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula . It features a morpholine ring linked to a phenyl group, which is further connected to a guanidine moiety. This unique structure allows for diverse chemical reactivity and interaction with biological targets.

Synthesis

The synthesis of MPG typically involves a nucleophilic addition reaction between 4-morpholinoaniline and cyanamide. This reaction can be performed under mild conditions, often using ethanol as a solvent at room temperature. The simplicity of this synthetic route makes it suitable for both laboratory and industrial applications.

The biological activity of MPG is primarily attributed to its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors. Notably, guanidine derivatives like MPG are known to enhance the release of acetylcholine, influencing muscle cell membrane dynamics.

Therapeutic Applications

- Antidiabetic Activity : Research indicates that MPG may possess antidiabetic properties by modulating glucose metabolism and insulin sensitivity. Studies have shown that related guanidine compounds exhibit significant inhibitory effects on enzymes involved in carbohydrate digestion, thereby reducing blood glucose levels .

- Antimicrobial Properties : MPG has been explored for its potential as an antimicrobial agent. Its structural analogs have demonstrated activity against various bacterial strains, suggesting that MPG may also inhibit bacterial growth through similar mechanisms .

- Cancer Research : The compound has been investigated for its anticancer potential. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines .

Data Tables

| Activity | IC50 Value (μM) | Reference |

|---|---|---|

| Antidiabetic Activity | < 1 | |

| Antimicrobial Activity | 0.5 - 8 | |

| Cancer Cell Inhibition | 0.2 |

Case Studies

- Antidiabetic Effects : A study evaluated the effects of MPG on streptozotocin-induced diabetic mice. The results showed that MPG significantly reduced blood glucose levels and improved serum insulin levels compared to control groups .

- Inhibition of Bacterial Growth : Another investigation assessed the antimicrobial efficacy of MPG against Escherichia coli and Klebsiella pneumoniae. The compound exhibited notable inhibition at concentrations as low as 0.5 μg/mL, demonstrating its potential as an effective antimicrobial agent .

- Cancer Cell Line Studies : In vitro studies have indicated that MPG can inhibit the proliferation of various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Propiedades

IUPAC Name |

2-(4-morpholin-4-ylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8H2,(H4,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZJREQBRCRGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436466 | |

| Record name | 1-(4-morpholinophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247234-41-9 | |

| Record name | 1-(4-morpholinophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(4-Morpholinophenyl)guanidine in the synthesis of Momelotinib?

A1: this compound is a crucial intermediate in the synthesis of Momelotinib, a Janus kinase (JAK) inhibitor. [, ] It serves as the structural component that introduces the 2-aminopyrimidine moiety present in Momelotinib. [, ] This moiety is believed to be essential for the drug's interaction with the JAK enzyme active site.

Q2: How is this compound synthesized and incorporated into the Momelotinib synthesis route?

A2: The synthesis of this compound is achieved through a nucleophilic addition reaction between 4-morpholinoaniline and cyanamide. [] This compound is then reacted with methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate under basic conditions and elevated temperature to form the desired pyrimidine ring system of Momelotinib. [, ] This convergent synthetic approach offers advantages in terms of yield and operational simplicity compared to previous methods. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.